N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide
Description
This compound features a 3-methoxyphenyl group linked to an acetamide core, which is further connected via a hydrazinylidene bridge to a 4-oxo-4H-chromen-3-yl methylene moiety. Chromene derivatives are recognized for their biological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The hydrazine linker provides structural flexibility, while the chromene system contributes to π-conjugation, which may aid in interactions with biological targets .
Properties
Molecular Formula |
C19H15N3O5 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-(4-oxochromen-3-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H15N3O5/c1-26-14-6-4-5-13(9-14)21-18(24)19(25)22-20-10-12-11-27-16-8-3-2-7-15(16)17(12)23/h2-11H,1H3,(H,21,24)(H,22,25)/b20-10+ |
InChI Key |
UVMSMQKUCXMQFI-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with 4-oxo-4H-chromen-3-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary, but may involve acids, bases, or other catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Aromatic System Variations
a. Pyridine vs. Chromene Derivatives
- N-(3-Methoxyphenyl)-2-oxo-2-(2-(pyridin-4-ylmethylene)hydrazinyl)acetamide (): Replaces the chromene ring with a pyridinyl group. Molecular Formula: C₁₅H₁₄N₄O₃ vs. C₂₀H₁₇N₃O₅ (target compound). Key Differences: The pyridine ring lacks the fused benzene ring of chromene, reducing π-conjugation and planarity. This may decrease stacking interactions with aromatic residues in enzymes or DNA .
b. Quinazolinone and Thiazolidinone Derivatives ():
- Compound 5: Features a thioxothiazolidinone ring fused to a quinazolinone system.
- Quinazolinone’s bicyclic structure offers rigidity, contrasting with the chromene’s planar but flexible framework.
- Biological Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activities, suggesting divergent target profiles compared to chromene-based compounds .
Substituent Effects on the Phenyl Ring
a. Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methoxy vs. 4-Methyl/4-Chloro Substituents ():
- Compound 13b (): Contains a 4-methoxyphenyl group, similar to the target compound.
- Compound 13a (): Substitutes methoxy with a methyl group, reducing electron-donating effects.
- Impact : Methoxy groups enhance resonance stabilization and may improve binding to hydrophobic pockets, whereas chloro groups (electron-withdrawing) could increase metabolic stability .
- N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazinyl)acetamide (): Incorporates a phenoxybenzylidene group.
Heterocyclic and Linker Modifications
a. Triazinone and Thiophene Systems ():
- N-(3-acetylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide (): Replaces the hydrazine linker with a triazinone ring.
- N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide: Features a sulfonamide group instead of hydrazine. Impact: Sulfonamides are more hydrolytically stable than hydrazines, suggesting improved pharmacokinetics .
Structural and Physicochemical Data Comparison
Biological Activity
N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to a class of derivatives known as chromenones, which are recognized for their diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide |
| Molecular Formula | C23H22N4O4 |
| CAS Number | Not available |
Synthesis
The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide typically involves several key steps:
- Formation of the Chromenone Core : This is achieved through the condensation of salicylaldehyde with a β-keto ester under basic conditions, followed by cyclization.
- Introduction of the Methoxyphenyl Group : The chromenone intermediate undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
- Formation of the Hydrazine Linkage : The final step involves coupling reactions to introduce the hydrazine moiety, yielding the target compound.
Anticancer Properties
Research indicates that N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:
-
Breast Cancer (MCF-7) : The compound induces apoptosis and inhibits cell proliferation through mechanisms involving kinase inhibition and oxidative stress induction.
Cell Line IC50 Value (μM) Mechanism of Action MCF-7 15.0 Induction of apoptosis HL60 12.5 Cell cycle arrest
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. It has been found to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes. In vitro studies have revealed:
| Enzyme | IC50 Value (μM) |
|---|---|
| COX-1 | 10.0 |
| COX-2 | 8.5 |
| LOX | 9.0 |
These findings suggest that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various chromenone derivatives, including N-(3-Methoxyphenyl)-2-oxo compounds. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against breast cancer .
- Inflammation Inhibition Study : Another research article assessed the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The study found that treatment with N-(3-Methoxyphenyl)-2-oxo resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
